molecular formula C8H10BrNO B14847768 2-Bromo-3-(dimethylamino)phenol

2-Bromo-3-(dimethylamino)phenol

Cat. No.: B14847768
M. Wt: 216.07 g/mol
InChI Key: FUPLBJSLXPLELN-UHFFFAOYSA-N
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Description

2-Bromo-3-(dimethylamino)phenol is a brominated phenolic compound featuring a dimethylamino (-N(CH₃)₂) substituent at the 3-position and a bromine atom at the 2-position of the aromatic ring. Its molecular formula is C₈H₉BrNO, with a molecular weight of 230.07 g/mol. The dimethylamino group confers electron-donating properties, while the bromine atom enhances electrophilic substitution reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its dual functional groups enable versatile reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-3-(dimethylamino)phenol

InChI

InChI=1S/C8H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3

InChI Key

FUPLBJSLXPLELN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 3-(dimethylamino)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3-(dimethylamino)phenol may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(dimethylamino)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or amino groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(dimethylamino)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-3-(dimethylamino)phenol with three key analogs, focusing on structural features, reactivity, and applications.

2-Bromo-3-(trifluoromethyl)phenol

Molecular Formula : C₇H₄BrF₃O
Key Features :

  • The trifluoromethyl (-CF₃) group at the 3-position is strongly electron-withdrawing, significantly increasing the acidity of the phenolic hydroxyl group (pKa ~5–6) compared to the dimethylamino analog (estimated pKa ~8–9) .
  • Applications: Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its stability under harsh reaction conditions.
    Reactivity Differences :
  • The -CF₃ group directs electrophilic substitution to the para position, whereas the -N(CH₃)₂ group in 2-Bromo-3-(dimethylamino)phenol activates the ring for ortho/para substitution.

3-Amino-2-bromophenol

Molecular Formula: C₆H₆BrNO Key Features:

  • The amino (-NH₂) group at the 3-position is less sterically hindered and more basic than the dimethylamino group, enabling participation in diazotization and Schiff base formation .
  • Applications: A precursor in dye synthesis and metal-organic frameworks (MOFs).
    Reactivity Differences :
  • The -NH₂ group enhances nucleophilicity but is prone to oxidation, whereas the -N(CH₃)₂ group in 2-Bromo-3-(dimethylamino)phenol offers greater steric protection and oxidative stability.

Ethyl 4-(dimethylamino)benzoate

Molecular Formula: C₁₁H₁₅NO₂ Key Features:

  • The ester (-COOEt) and dimethylamino groups are meta to each other, creating a polarized system that enhances photoinitiation efficiency in polymer resins .
  • Applications: A co-initiator in dental resins and UV-curable coatings.
    Reactivity Differences :
  • The ester group in this compound facilitates radical polymerization, whereas 2-Bromo-3-(dimethylamino)phenol’s bromine atom enables Suzuki-Miyaura cross-coupling reactions.

Comparative Data Table

Compound Molecular Formula Substituents Acidity (pKa) Key Applications Reactivity Profile
2-Bromo-3-(dimethylamino)phenol C₈H₉BrNO Br (C2), -N(CH₃)₂ (C3) ~8–9* Pharmaceutical intermediates Ortho/para substitution, coupling reactions
2-Bromo-3-(trifluoromethyl)phenol C₇H₄BrF₃O Br (C2), -CF₃ (C3) ~5–6 Kinase inhibitors, agrochemicals Para-directed electrophilic substitution
3-Amino-2-bromophenol C₆H₆BrNO Br (C2), -NH₂ (C3) ~9–10* Dyes, MOFs Diazotization, oxidation-prone
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ -COOEt (C4), -N(CH₃)₂ (C4) ~10–11* Dental resins, UV coatings Radical polymerization

*Estimated based on substituent electronic effects.

Research Findings and Implications

  • Electronic Effects: The electron-donating -N(CH₃)₂ group in 2-Bromo-3-(dimethylamino)phenol reduces acidity compared to -CF₃ analogs but enhances ring activation for catalytic coupling reactions.
  • Steric Influence: The dimethylamino group’s bulkiness limits unwanted side reactions, making it advantageous in multi-step syntheses.
  • Industrial Relevance: Compounds like 2-Bromo-3-(trifluoromethyl)phenol dominate pharmaceutical applications due to their stability, while 2-Bromo-3-(dimethylamino)phenol remains niche in specialty chemical synthesis.

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